molecular formula C16H22N2O3 B2365518 Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate CAS No. 1824468-32-7

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate

Cat. No.: B2365518
CAS No.: 1824468-32-7
M. Wt: 290.363
InChI Key: BMYSQPYALSOQEY-UHFFFAOYSA-N
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Description

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O3. It is known for its versatile properties and is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 3-carbamoyl-4-phenylpyrrolidine-1-carboxylic acid. This reaction is often carried out under mild conditions using a suitable solvent and a catalyst to facilitate the reaction. Common reagents used in the synthesis include cesium carbonate and tetrabutylammonium iodide (TBAI) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate include:

  • Tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate
  • Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate
  • Tert-butyl 3-methyl-4-phenylpyrrolidine-1-carboxylate

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity patterns. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research.

Properties

IUPAC Name

tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-12(13(10-18)14(17)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYSQPYALSOQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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